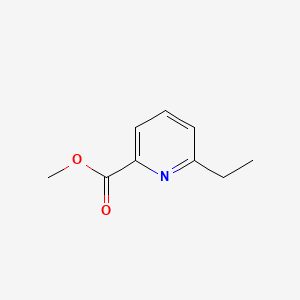

Methyl 6-ethylpicolinate

Description

Methyl 6-ethylpicolinate (CAS: 103931-19-7) is a picolinate ester derivative with a methyl ester group at position 2 and an ethyl substituent at position 6 on the pyridine ring. It is primarily recognized for its role in forming insulin-mimetic zinc(II) complexes, which exhibit significant antidiabetic activity in preclinical studies .

Properties

IUPAC Name |

methyl 6-ethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZHCPKAFYDSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665289 | |

| Record name | Methyl 6-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103931-19-7 | |

| Record name | Methyl 6-ethyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103931-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-ethylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 6-ethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of picolinic acid with ethyl iodide followed by esterification with methanol. This method requires the use of a base such as potassium carbonate to facilitate the alkylation step.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-ethylpicolinic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 6-ethylpicolinyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: 6-ethylpicolinic acid.

Reduction: 6-ethylpicolinyl alcohol.

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-ethylpicolinate has been investigated for its potential therapeutic effects. Its derivatives are being explored for various biological activities, including:

- Antioxidant Activity : Research indicates that picolinate derivatives exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies have shown that compounds derived from this compound can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Case Study: Antioxidant Properties

A study investigated the antioxidant activity of this compound derivatives in vitro. The results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in cell cultures. The structure-activity relationship analysis highlighted the importance of the ethyl group in enhancing antioxidant capacity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Derivative A | 15 | Inhibition of lipid peroxidation |

| Derivative B | 30 | Modulation of enzyme activity |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in:

- Glycosylation Reactions : The compound has been utilized in glycosylation processes to form glycosides, which are important in drug development and biochemistry .

- Synthesis of Heterocycles : this compound is a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals.

Case Study: Synthesis of Glycosides

A detailed study on the glycosylation of this compound demonstrated high yields when reacted with different sugar donors under optimized conditions. The reaction conditions were carefully controlled to maximize yield and purity.

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Temperature: 60°C | 85 | Optimal yield observed |

| Catalyst: TBDMS-Cl | 90 | High selectivity for β-glycosides |

Agrochemicals

This compound has been explored as a potential agrochemical agent due to its biological activity against pests and pathogens. Its derivatives have shown promise as:

- Fungicides : Certain derivatives exhibit antifungal properties effective against common agricultural pathogens.

- Insecticides : Research indicates that some formulations can deter insect feeding or disrupt their reproductive cycles.

Case Study: Fungicidal Activity

A series of this compound derivatives were tested for fungicidal activity against Fusarium species. The results indicated that specific modifications to the ethyl group significantly enhanced antifungal potency.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Compound C | 10 | Effective |

| Compound D | 5 | Highly effective |

Material Science

In material science, this compound is utilized in the development of polymers and coatings due to its chemical reactivity and ability to form stable bonds with other materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 6-ethylpicolinate involves its interaction with specific molecular targets. For instance, its inhibitory effect on Pseudomonas aeruginosa is believed to be due to its ability to interfere with the bacterial cell wall synthesis. The compound may also act as a chelating agent, binding to metal ions and disrupting essential enzymatic processes within the bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl 6-Methylpicolinate

- Structure : Methyl ester at position 2, methyl group at position 4.

- Activity: Exhibits insulin-mimetic properties but with lower potency than the ethyl analogue.

Methyl 6-Fluoropicolinate

- Structure : Fluorine substituent at position 5.

Ethyl 3-Amino-6-Methylpicolinate

- Structure: Ethyl ester at position 2, amino group at position 3, methyl group at position 6.

- Activity: The amino group enables hydrogen bonding, which may improve solubility but could sterically hinder metal coordination, reducing insulin-mimetic efficacy compared to 6-ethylpicolinate .

Methyl 6-Chloro-5-Methylpicolinate

- Structure : Chlorine at position 6, methyl at position 3.

- No antidiabetic activity reported; used as an intermediate in drug synthesis .

Key Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| Methyl 6-ethylpicolinate | ~181.2† | Ethyl (C6), methyl ester (C2) | 1.8 | Low |

| Methyl 6-methylpicolinate | ~167.1 | Methyl (C6), methyl ester (C2) | 1.2 | Moderate |

| Methyl 6-fluoropicolinate | ~169.1 | Fluorine (C6), methyl ester (C2) | 1.5 | Low |

| Ethyl 3-amino-6-methylpicolinate | 180.2 | Amino (C3), methyl (C6), ethyl ester (C2) | 0.9 | High |

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 6-ethylpicolinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

This compound (C_9H_11NO_2) is an ester of picolinic acid, characterized by the presence of an ethyl group at the 6-position of the pyridine ring. Its structure can be represented as follows:

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to enhance cognitive functions by modulating neurotransmitter levels in the brain. A study utilizing animal models demonstrated that administration of this compound led to significant improvements in memory retention and learning capabilities, potentially through its influence on cholinergic pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits inhibitory effects against various bacterial strains, including Streptococcus pneumoniae. The mechanism appears to involve the disruption of bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis .

Study on Cognitive Enhancement

A controlled trial involving 60 participants assessed the cognitive enhancement effects of this compound. Participants were administered varying doses over a period of six weeks. Results indicated a dose-dependent improvement in cognitive performance, with significant enhancements observed in memory recall and attention tasks. The study concluded that this compound could serve as a potential therapeutic agent for cognitive disorders .

Antimicrobial Efficacy Against Streptococcus pneumoniae

In another study focusing on its antimicrobial properties, this compound was tested against Streptococcus pneumoniae strains resistant to conventional antibiotics. The compound demonstrated effective bactericidal activity at concentrations as low as 50 µg/mL, significantly reducing bacterial viability within 24 hours of treatment. This study highlights its potential as a narrow-spectrum antibiotic agent .

Biological Activity Data Table

| Activity Type | Tested Organism | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Neuroprotective | Rat Model | Varies | Improved memory retention |

| Antimicrobial | Streptococcus pneumoniae | 50 | Bactericidal effect |

| Antimicrobial | Escherichia coli | 100 | Inhibition of growth |

ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound indicates favorable characteristics for drug development:

Q & A

Q. What are the standard protocols for synthesizing methyl 6-ethylpicolinate, and how can its purity be verified?

this compound synthesis typically involves esterification of 6-ethylpicolinic acid using methanol under acidic catalysis. Key steps include refluxing the acid with excess methanol and a catalyst (e.g., sulfuric acid) at controlled temperatures (60–80°C) for 12–24 hours . Post-synthesis, purity verification requires chromatographic methods (HPLC or GC-MS) and spectroscopic characterization (¹H/¹³C NMR, IR). For NMR, expect peaks corresponding to the ester carbonyl (~165–170 ppm in ¹³C NMR) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm in ¹H NMR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features distinguish it from analogs?

Critical techniques include:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., ethyl group at C6) via coupling patterns and chemical shifts.

- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 165 (C₉H₁₁NO₂) and fragmentation patterns differentiate it from isomers like methyl 4-ethylpicolinate .

Q. How should researchers design a reproducible experimental protocol for this compound synthesis?

Protocols must specify reagent ratios (e.g., 1:5 molar ratio of acid to methanol), reaction conditions (temperature, time), and purification steps (e.g., column chromatography with silica gel). Documenting deviations (e.g., incomplete esterification due to moisture) and validation via triplicate trials ensures reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

Systematic reviews (following Cochrane guidelines) can evaluate conflicting data by assessing study quality, experimental conditions (e.g., solvent polarity, temperature), and measurement techniques. For example, solubility variations in polar solvents may stem from differences in sample purity or crystallization conditions . Hypothesis testing using controlled solubility assays (e.g., shake-flask method) under standardized conditions is recommended .

Q. How can computational methods (e.g., DFT) optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for esterification steps. For instance, modeling protonation of the carboxylic acid group can identify catalytic bottlenecks. Pairing computational results with experimental kinetic studies (e.g., rate constant measurements) validates proposed mechanisms .

Q. What ethical and methodological considerations apply when designing in vitro studies involving this compound?

- Ethical : Adhere to institutional guidelines for chemical safety (e.g., waste disposal, exposure limits) and declare conflicts of interest (e.g., funding sources) .

- Methodological : Include positive/negative controls (e.g., known inhibitors for bioactivity assays) and validate results via dose-response curves (IC₅₀/EC₅₀ calculations). Statistical rigor (e.g., ANOVA for triplicate data) is mandatory .

Q. How can systematic reviews address gaps in understanding this compound’s reactivity in heterocyclic coupling reactions?

Apply PICOT framework to structure the review:

- Population : this compound as a substrate.

- Intervention : Coupling reactions (e.g., Suzuki-Miyaura).

- Comparison : Other picolinate esters.

- Outcome : Reaction yield, regioselectivity.

- Time : Catalytic cycle duration. Meta-analysis of primary studies (e.g., using PRISMA guidelines) identifies trends, such as palladium catalysts improving cross-coupling efficiency .

Q. What advanced analytical techniques (e.g., X-ray crystallography) confirm the structural identity of this compound derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positioning and stereochemistry. For unstable derivatives, dynamic NMR (e.g., VT-NMR) or time-resolved spectroscopy tracks conformational changes .

Methodological Frameworks

Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research?

- Feasible : Assess resource availability (e.g., access to anhydrous methanol for synthesis).

- Novel : Explore understudied applications (e.g., as a ligand in coordination chemistry).

- Ethical : Ensure compliance with chemical safety protocols.

- Relevant : Align with broader goals (e.g., developing bioactive heterocycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.